Piboserod

Vue d'ensemble

Description

Piboserod is a selective 5-HT4 receptor antagonist . It was marketed and manufactured by GlaxoSmithKline (GSK) under the trade name Serlipet for the management of atrial fibrillation and irritable bowel syndrome .

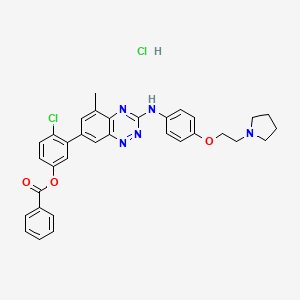

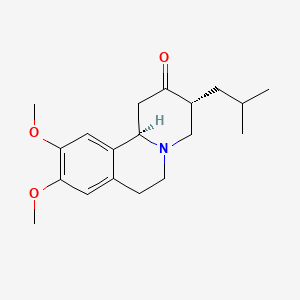

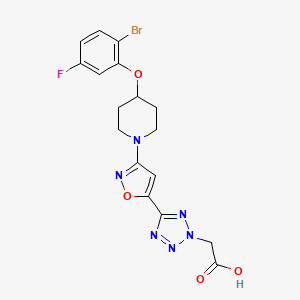

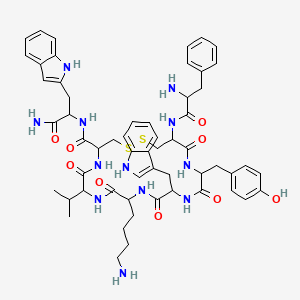

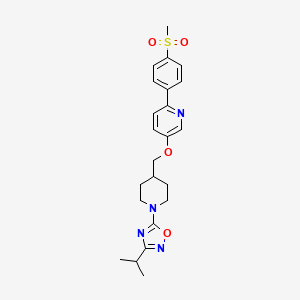

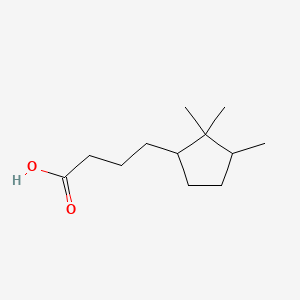

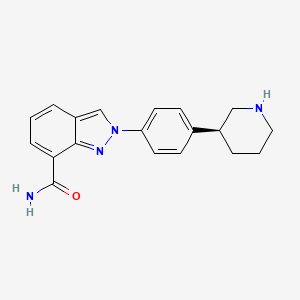

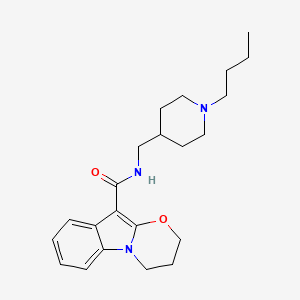

Molecular Structure Analysis

This compound has a molecular formula of C22H31N3O2 . Its molecular weight is approximately 369.5 g/mol . The structure of this compound is complex, featuring a fused ring system .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 570.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . It also has a molar refractivity of 106.8±0.5 cm3, a polar surface area of 47 Å2, and a molar volume of 301.8±7.0 cm3 .Applications De Recherche Scientifique

Cardiologie : Gestion de l'insuffisance cardiaque

Le Piboserod a été étudié pour ses effets sur la fonction ventriculaire gauche chez les patients souffrant d'insuffisance cardiaque symptomatique. En tant qu'antagoniste puissant et sélectif des récepteurs 5-HT4 de la sérotonine, le this compound a montré une augmentation significative de la fraction d'éjection ventriculaire gauche (FEVG) de 1,7 % par rapport au placebo, principalement grâce à une réduction du volume télésystolique . Cela suggère son utilité potentielle dans la prise en charge de l'insuffisance cardiaque.

Urologie : Traitement de la vessie hyperactive

En urologie, le this compound a démontré sa capacité à réduire la potentialisation de la sérotonine des réponses contractiles neuronales du muscle détrusor humain . Cela indique que le this compound pourrait être une cible pharmacologique intéressante pour le traitement de la vessie hyperactive, car il antagonise les propriétés d'augmentation de la sérotonine sur les contractions de la vessie.

Gastro-entérologie : Syndrome du côlon irritable

Le this compound a été commercialisé sous le nom de marque Serlipet pour la prise en charge du syndrome du côlon irritable (SCI) . Son rôle d'antagoniste des récepteurs 5-HT4 contribue à la modulation de la motilité gastro-intestinale, ce qui est bénéfique pour les patients atteints de SCI.

Fibrillation auriculaire

Une autre application du this compound est la prise en charge de la fibrillation auriculaire . En antagonisant le récepteur 5-HT4, le this compound peut influencer le rythme cardiaque et pourrait potentiellement être utilisé pour gérer la fibrillation auriculaire.

Mécanisme D'action

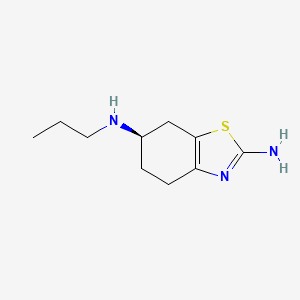

Target of Action

Piboserod is a selective antagonist of the 5-HT4 receptor . This receptor is one of the targets for 5-hydroxytryptamine, also known as serotonin . The 5-HT4 receptor is involved in various physiological processes, including the modulation of neurotransmission in the brain, gastrointestinal motility, and cardiac function .

Mode of Action

This compound acts by specifically antagonizing the 5-HT4 receptor . This means it binds to this receptor and blocks its activation by serotonin . The 5-HT4 receptor antagonists, like this compound, are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation .

Biochemical Pathways

It is known that the 5-ht4 receptor plays a key role in the serotonin system, which is involved in a wide range of physiological processes, including mood regulation, intestinal movement, and cardiovascular function . By blocking the 5-HT4 receptor, this compound may affect these processes.

Result of Action

The molecular and cellular effects of this compound’s action are related to its antagonistic effect on the 5-HT4 receptor. By blocking this receptor, this compound can inhibit the potentiating effect of serotonin on certain physiological responses . For example, it has been shown to inhibit the 5-HT4-mediated enhancement of neurally-mediated contractile responses in human detrusor muscle strips .

Safety and Hazards

Patients on Piboserod reported more adverse events during clinical trials, but the numbers were too small to identify specific safety issues . Although patients with chronic heart failure had a small but significant improvement in left ventricular ejection fraction when treated with this compound for 24 weeks, the result was not reflected in significant changes in other efficacy parameters, and its clinical relevance remains uncertain .

Propriétés

IUPAC Name |

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCSJPATKXABRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165129 | |

| Record name | Piboserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Piboserod appears to act as a specific antagonist of one of the receptors for 5-hydroxytryptamine, the 5-HT4 receptor. The 5-HT4 receptor antagonists are thought to antagonize both the ability of serotonin to sensitize the peristaltic reflex and 5-HT-induced defecation, at least in animal studies. As 5-HT4 receptors are present in human atrial cells and when stimulated may cause atrial arrhythmias, piboserod was under investigation in clinical trials for atrial fibrillation. | |

| Record name | Piboserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

152811-62-6 | |

| Record name | Piboserod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152811-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piboserod [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152811626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piboserod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04873 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piboserod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIBOSEROD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UQ3S81B25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

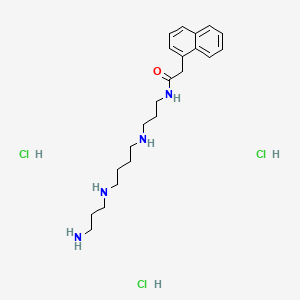

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.